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Abstract
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular

processes and is a cornerstone of modern drug discovery. Traditional methods for identifying

PPIs, such as yeast two-hybrid and affinity purification-mass spectrometry, are invaluable but

can be limited by their inability to capture transient or weak interactions and their potential for

identifying indirect binding partners. The incorporation of photo-activatable unnatural amino

acids (UAAs) into a protein of interest offers a powerful solution, enabling the covalent capture

of interacting partners in close proximity upon UV irradiation. This application note provides a

detailed guide to the principles and methodologies of using photo-crosslinking UAAs for PPI

studies, with a conceptual focus on the potential of tryptophan analogs, such as 6-
aminotryptophan, as novel photo-crosslinking probes. While established protocols for 6-
aminotryptophan are not yet prevalent in the scientific literature, this guide will detail the well-
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established workflows using common photo-crosslinkers and outline the necessary steps for

the validation and application of new tryptophan-based probes.

Introduction: The Imperative for Covalent Capture of
Protein Interactions
Protein-protein interactions govern nearly every aspect of cellular function, from signal

transduction to metabolic regulation. The transient and dynamic nature of these interactions

presents a significant challenge for their characterization. Photo-crosslinking, particularly with

genetically encoded UAAs, provides a "snapshot" of these interactions in their native cellular

context.[1] This technique involves the site-specific incorporation of a UAA with a photo-

reactive moiety into a "bait" protein. Upon activation with a specific wavelength of UV light, the

UAA forms a highly reactive intermediate that covalently bonds with nearby molecules, thus

"trapping" interacting "prey" proteins.[1]

The indole side chain of tryptophan is known to be photoreactive and can participate in photo-

induced crosslinking events.[2][3] This intrinsic property makes tryptophan analogs, such as 6-
aminotryptophan, intriguing candidates for the development of novel photo-crosslinking

probes. The introduction of an amino group at the 6-position of the indole ring has the potential

to modulate the photochemical properties of tryptophan, possibly offering unique advantages in

crosslinking chemistry.

This application note will provide a comprehensive overview of the experimental workflow for

PPI studies using photo-activatable UAAs, from their genetic encoding in a protein of interest to

the mass spectrometric identification of crosslinked interaction partners.

The Workflow: From Genetic Encoding to Mass
Spectrometry
The overall workflow for identifying PPIs using a photo-activatable UAA can be divided into four

main stages:

Site-Specific Incorporation of the UAA: This is achieved through the use of an orthogonal

aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not interfere with

the host cell's translational machinery.[4]
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Expression and Purification of the "Bait" Protein: The UAA-containing bait protein is

expressed in a suitable system (e.g., E. coli, mammalian cells) and purified.

Photo-Crosslinking: The purified protein, or the protein in a cellular lysate or even in living

cells, is irradiated with UV light of a specific wavelength to induce crosslinking to its

interaction partners.

Identification of Crosslinked Proteins: The crosslinked complexes are isolated, typically via

an affinity tag on the bait protein, and the interacting partners are identified using mass

spectrometry.

Diagram: General Workflow for PPI Studies Using
Photo-Activatable UAAs
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Caption: A schematic of the experimental workflow for identifying protein-protein interactions

using a genetically encoded photo-activatable unnatural amino acid.

Part 1: Genetic Incorporation of Photo-Activatable
UAAs
The cornerstone of this technology is the site-specific incorporation of the UAA into the protein

of interest. This is achieved by repurposing a stop codon, typically the amber codon (UAG), to

encode the UAA.[4] This requires the introduction of an orthogonal aminoacyl-tRNA synthetase

(aaRS) and its cognate tRNA into the expression host.[4]
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Key Components for UAA Incorporation
Component Description Rationale

Orthogonal aaRS

An engineered enzyme that

specifically recognizes and

charges the UAA onto the

orthogonal tRNA. It does not

recognize endogenous amino

acids.

Ensures the high fidelity of

UAA incorporation.

Orthogonal tRNA

A tRNA that is not recognized

by any of the host cell's native

aaRSs but is a substrate for

the orthogonal aaRS. Its

anticodon is mutated to

recognize the desired stop

codon (e.g., CUA for the UAG

codon).

Prevents mis-incorporation of

natural amino acids at the

target site.

UAA-supplemented Media

The growth medium for the

expression host must be

supplemented with the UAA.

Provides the necessary

substrate for the orthogonal

aaRS.

Engineered 'Bait' Gene

The gene encoding the protein

of interest is mutated to

introduce an in-frame amber

(UAG) codon at the desired

site for UAA incorporation.

Allows for the site-specific

placement of the photo-

crosslinker.

Developing an Orthogonal System for a Novel UAA like
6-Aminotryptophan
While orthogonal systems for many UAAs are commercially available, the development of a

system for a novel UAA like 6-aminotryptophan would require:

Choosing a Parent aaRS/tRNA Pair: The tryptophanyl-tRNA synthetase (TrpRS) or the highly

versatile pyrrolysyl-tRNA synthetase (PylRS) systems are common starting points for

evolving new specificities for tryptophan analogs.[5]
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Directed Evolution/Rational Design: A library of mutant aaRSs would be generated and

screened for their ability to specifically charge 6-aminotryptophan onto the orthogonal tRNA

in the presence of the 20 canonical amino acids.

Part 2: Experimental Protocols
The following protocols are based on well-established procedures for the photo-crosslinkers p-

azidophenylalanine (pAzF) and p-benzoylphenylalanine (Bpa) and can be adapted for other

photo-activatable UAAs.

Protocol 1: Expression of UAA-Containing Protein in E.
coli

Transformation: Co-transform E. coli expression strains (e.g., BL21(DE3)) with two plasmids:

one encoding the orthogonal aaRS/tRNA pair and the other encoding the 'bait' protein with a

UAG codon at the desired position and an affinity tag (e.g., His6-tag).

Growth: Grow the transformed cells in a rich medium (e.g., LB) to an OD600 of 0.6-0.8.

Induction: Pellet the cells and resuspend them in a minimal medium supplemented with the

UAA (typically 1 mM). Induce protein expression with IPTG (or another appropriate inducer)

and incubate at a reduced temperature (e.g., 18-20°C) overnight.

Harvesting: Harvest the cells by centrifugation and store the pellet at -80°C.

Protocol 2: Photo-Crosslinking in Cell Lysate
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors).

Lyse the cells by sonication or with a French press.

Clarification: Clarify the lysate by centrifugation to remove cell debris.

Incubation with 'Prey': If the interacting partner is known and available in purified form, it can

be added to the lysate at this stage.

UV Irradiation: Place the lysate in a suitable container (e.g., a petri dish on ice) and irradiate

with UV light. The wavelength and duration will depend on the UAA. For pBpa, irradiation is
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typically performed at 365 nm, while pAzF is activated at a shorter wavelength.

Quenching: The reaction can be quenched by the addition of a reducing agent like DTT.

Protocol 3: Affinity Purification of Crosslinked
Complexes

Binding: Incubate the irradiated lysate with an appropriate affinity resin (e.g., Ni-NTA agarose

for His-tagged proteins) to capture the bait protein and its crosslinked partners.

Washing: Wash the resin extensively with a wash buffer containing a mild detergent to

remove non-specifically bound proteins.

Elution: Elute the protein complexes from the resin, for example, with a high concentration of

imidazole for His-tagged proteins.

Part 3: Analysis of Crosslinked Products by Mass
Spectrometry
Mass spectrometry is the ultimate tool for identifying the 'prey' proteins that have been

covalently captured by the 'bait'.

Sample Preparation for Mass Spectrometry
SDS-PAGE: Separate the eluted protein complexes on an SDS-PAGE gel. The crosslinked

complex will appear as a higher molecular weight band compared to the bait protein alone.

In-Gel Digestion: Excise the band corresponding to the crosslinked complex and perform in-

gel digestion with a protease such as trypsin.

Peptide Extraction: Extract the resulting peptides from the gel slices.

LC-MS/MS Analysis and Data Interpretation
The extracted peptides are analyzed by liquid chromatography-tandem mass spectrometry

(LC-MS/MS). The resulting data is then searched against a protein database to identify the

peptides, and thus the proteins, present in the sample.[6] Specialized software can be used to
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identify the cross-linked peptides themselves, which provides information about the site of

interaction.[7]

Diagram: Photo-Activation and Crosslinking
Mechanism

p-Azidophenylalanine (pAzF) Mechanism

p-Benzoylphenylalanine (Bpa) Mechanism

Hypothetical 6-Aminotryptophan Mechanism
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Caption: A comparison of the photo-activation mechanisms of common photo-crosslinkers and

a hypothetical mechanism for a tryptophan analog.

Considerations for Using Tryptophan Analogs as
Photo-Crosslinkers
The use of tryptophan analogs like 6-aminotryptophan for photo-crosslinking is a promising

but still developing area. Here are some key considerations:

Photochemical Properties: The exact wavelength for optimal activation and the nature of the

reactive species generated from 6-aminotryptophan upon UV irradiation would need to be
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thoroughly characterized. The natural absorbance of tryptophan is around 280 nm, and this

would be a logical starting point for investigation.[8][9]

Crosslinking Efficiency: The efficiency of crosslinking can vary significantly between different

UAAs. For instance, halogenated derivatives of Bpa have been shown to increase

crosslinking yields.[10] The crosslinking efficiency of 6-aminotryptophan would need to be

empirically determined.

Mass Spectrometry Signature: The mass of the UAA and any modifications that occur during

crosslinking must be known to allow for the identification of crosslinked peptides in the mass

spectrometry data.

Potential for Photodamage: UV irradiation can potentially damage proteins. It is crucial to

use the minimum exposure time and intensity necessary for efficient crosslinking.[2]

Conclusion
The genetic incorporation of photo-activatable unnatural amino acids is a powerful and

versatile technique for the in situ trapping and subsequent identification of protein-protein

interactions. While well-established methods exist for UAAs like pAzF and Bpa, the inherent

photoreactivity of the tryptophan indole ring makes its analogs, including 6-aminotryptophan,

exciting candidates for the development of new chemical tools for chemical biology. The

successful implementation of a novel UAA for PPI studies requires a systematic approach,

including the development of a specific orthogonal translation system, characterization of its

photochemical properties, and optimization of the entire workflow from crosslinking to mass

spectrometric analysis. This application note provides a foundational framework for researchers

to apply these powerful techniques and to explore the potential of new photo-crosslinking

probes in their quest to unravel the complex web of protein interactions.

References
Igarashi, N., & Miyazawa, T. (2007). Photoreactivity of amino acids: tryptophan-induced

photochemical events via reactive oxygen species generation. Analytical sciences, 23(8),

943-947. [Link]

Chin, J. W., & Schultz, P. G. (2002). In vivo photocrosslinking with unnatural amino acid
mutagenesis. ChemBioChem, 3(11), 1135-1137.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7699789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339992/
https://pubchem.ncbi.nlm.nih.gov/compound/49867764
https://www.benchchem.com/product/b12107596/docs?utm_src=pdf-body#application-note-probing-protein-protein-interactions-with-genetically-encoded-photo-activatable-tryptophan-analogs
https://pubmed.ncbi.nlm.nih.gov/17690425/
https://www.benchchem.com/product/b12107596/docs?utm_src=pdf-body#application-note-probing-protein-protein-interactions-with-genetically-encoded-photo-activatable-tryptophan-analogs
https://www.jstage.jst.go.jp/article/analsci/23/8/23_8_943/_article
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12107596?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Teleheny, M. J. (2019). Investigating the role of tryptophan in the native photo-crosslinking of

the pH-low Insertion Peptide (pHLIP) to a lipid membrane. The Open Repository @

Binghamton (The ORB). [Link]

Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry.
Biochemistry, 33(19), 5661-5673.

Joiner, C. M., Breen, M. E., & Mapp, A. K. (2019). Electron-deficient p-benzoyl-l-

phenylalanine derivatives increase covalent chemical capture yields for protein-protein

interactions. Protein Science, 28(6), 1163-1170. [Link]

Kim, C. H., Yang, H. R., & Jeon, H. (2024). Development of orthogonal aminoacyl-tRNA

synthetase mutant for incorporating a non-canonical amino acid. Applied Biological

Chemistry, 67(1), 35. [Link]

Gingras, A. C., Gstaiger, M., Raught, B., & Aebersold, R. (2007). Analysis of protein

complexes using mass spectrometry. Nature reviews Molecular cell biology, 8(8), 645-654.

[Link]

Zhang, Z., Li, J., Wang, P., & He, C. (2022). The Magic of Linking Rings: Discovery of a

Unique Photoinduced Fluorescent Protein Crosslink. Journal of the American Chemical

Society, 144(21), 9295-9299. [Link]

Rappsilber, J. (2011). The beginning of a beautiful friendship: cross-linking/mass

spectrometry and modelling of proteins and multi-protein complexes. Journal of structural

biology, 173(3), 530-540. [Link]

Lapek, J. D., & Gonzalez, D. J. (2015). Photocrosslinking approaches to interactome

mapping. Current opinion in chemical biology, 28, 91-97. [Link]

Carter, C. W. (1993). Cognition, mechanism, and evolutionary relationships in aminoacyl-
tRNA synthetases. Annual review of biochemistry, 62(1), 715-748.
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and
applications in structural, molecular and systems biology. Nature structural & molecular
biology, 25(11), 1000-1008.
Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Crosslinking and mass
spectrometry: an integrated technology to understand the structure and function of molecular

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://orb.binghamton.edu/dissertation_and_theses/154/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6511736/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11114917/
https://www.nature.com/articles/nrm2208
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9183884/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3065563/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4633342/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12107596?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


machines. Trends in biochemical sciences, 39(1), 2-10.

Chatterjee, A., Sun, S. B., Furman, J. L., Xiao, H., & Schultz, P. G. (2013). A versatile

platform for single-and multiple-unnatural amino acid mutagenesis in Escherichia coli.

Biochemistry, 52(10), 1828-1837. [Link]

Drienovská, I., & Roelfes, G. (2020). Expanding the Scope of Orthogonal Translation with

Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. International journal of

molecular sciences, 21(1), 297. [Link]

Adhikary, R., & Yu, C. (2020). The Uniqueness of Tryptophan in Biology: Properties,

Metabolism, Interactions and Localization in Proteins. International journal of molecular

sciences, 21(22), 8775. [Link]

Crespo-Otero, R., & Barbatti, M. (2012). The Photophysics and Photochemistry of

Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. The Journal of

Physical Chemistry B, 116(48), 14036-14048. [Link]

D'Auria, G., & D'Auria, S. (2012). UV laser-induced cross-linking in peptides. Journal of the

American Society for Mass Spectrometry, 23(10), 1775-1783. [Link]

Gingras, A. C., Abe, K. T., & Raught, B. (2007). Getting to the core of protein-protein
interactions. Current opinion in chemical biology, 11(1), 86-94.

Zhang, M., & Liu, C. C. (2017). Rapid discovery and evolution of orthogonal aminoacyl-tRNA

synthetase–tRNA pairs. Nature communications, 8(1), 1-9. [Link]

Peter, J. F., & Tompa, P. (2023). Genetically encoded crosslinkers to address protein–protein

interactions. The FEBS Journal. [Link]

Petersson, E. J. (2013). Selective incorporation of 5-hydroxytryptophan into proteins in

mammalian cells. Methods in enzymology, 523, 153-167. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pubs.acs.org/doi/10.1021/bi3016329
https://www.mdpi.com/1422-0067/21/1/297
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7699311/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3514589/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448831/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5567219/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10310240/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4096752/
https://www.benchchem.com/product/b12107596?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12107596?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. pubs.acs.org [pubs.acs.org]

2. Photoreactivity of amino acids: tryptophan-induced photochemical events via reactive
oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

3. "Investigating the role of tryptophan in the native photo-crosslinking " by Michael Jay
Telehany [orb.binghamton.edu]

4. Trytophanyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf
[ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

6. pubs.acs.org [pubs.acs.org]

7. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of
proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

8. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and
Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

9. The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A
CASSCF/CASPT2 Study - PMC [pmc.ncbi.nlm.nih.gov]

10. 6-Amino-7-hydroxy-L-tryptophan | C11H13N3O3 | CID 49867764 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Probing Protein-Protein Interactions
with Genetically Encoded Photo-Activatable Tryptophan Analogs]. BenchChem, [2026].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b12107596/docs#application-note-probing-protein-
protein-interactions-with-genetically-encoded-photo-activatable-tryptophan-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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